GlyT1 Inhibitory Potency: Benzoylpiperazine Scaffold Confers Low‑Nanomolar Activity Absent in Simplified Analogs
The benzoylpiperazine chemotype, of which the target compound is a protected derivative, achieves GlyT1 IC50 values in the low‑nanomolar range. In contrast, removal of the benzoyl group (yielding simple piperazine) or deletion of the pyridine ring results in complete loss of measurable GlyT1 inhibition (>10 000 nM) [REFS‑1]. While the Boc‑protected intermediate itself has not been profiled in the same assay, its close N‑acetyl analog (1‑(4‑(5‑benzoylpyridin‑2‑yl)piperazin‑1‑yl)ethanone) exhibits comparable potency, confirming that the benzoylpyridine‑piperazine framework—preserved intact in the target compound—is the principal pharmacophoric determinant [REFS‑2].
| Evidence Dimension | GlyT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from N‑acetyl analog to be in the low‑nanomolar range (~10–100 nM) |
| Comparator Or Baseline | Simple piperazine or benzoyl‑deleted analog: IC50 >10 000 nM |
| Quantified Difference | >100‑fold potency advantage for the benzoylpiperazine scaffold |
| Conditions | Human JAR cell [3H]glycine uptake assay; recombinant human GlyT1 expressed in CHO cells [REFS‑1] |
Why This Matters
Procuring the pre‑assembled benzoylpiperazine‑Boc scaffold eliminates the risk of synthesizing an inactive fragment; the >100‑fold potency margin demonstrates that the complete pharmacophore is essential, and the target compound delivers it in a single, ready‑to‑use intermediate.
- [1] Pinard, E. et al. Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorg. Med. Chem. Lett. 18, 5134–5139 (2008). View Source
- [2] BindingDB entry for CHEMBL1939495 (N‑acetyl benzoylpiperazine analog), GlyT1 IC50 = 7.5 nM. BindingDB (2025). View Source
